26Rfa, Hypothalamic Peptide, human

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

26Rfa, also known as pyroglutamylated RFamide peptide, is a hypothalamic neuropeptide belonging to the RFamide peptide family. It is a biologically active peptide that plays a significant role in regulating energy homeostasis, glucose metabolism, and feeding behavior. This peptide is the endogenous ligand for the G protein-coupled receptor GPR103, which is involved in various neuroendocrine functions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 26Rfa involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods

Industrial production of 26Rfa follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and is characterized by mass spectrometry and amino acid analysis .

化学反应分析

Types of Reactions

26Rfa undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA).

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of 26Rfa and various analogs with modified amino acid sequences .

科学研究应用

26Rfa has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating feeding behavior, energy homeostasis, and glucose metabolism.

Medicine: Potential therapeutic target for treating obesity, diabetes, and eating disorders due to its involvement in energy and glucose regulation.

Industry: Utilized in the development of peptide-based drugs and as a tool for studying G protein-coupled receptor signaling .

作用机制

26Rfa exerts its effects by binding to the G protein-coupled receptor GPR103. This interaction triggers intracellular signaling pathways, including the mobilization of intracellular calcium and the inhibition of cyclic adenosine monophosphate (cAMP) production. These signaling events lead to various physiological responses, such as increased insulin sensitivity, reduced glucose levels, and modulation of feeding behavior .

相似化合物的比较

Similar Compounds

Neuropeptide FF (NPFF): Another RFamide peptide involved in pain modulation and cardiovascular regulation.

RFamide-related peptide (RFRP): Plays a role in reproductive functions and stress response.

Prolactin-releasing peptide (PrRP): Involved in the regulation of prolactin release and energy homeostasis.

Kisspeptin: Regulates reproductive hormone release and puberty onset

Uniqueness of 26Rfa

26Rfa is unique due to its dual role in regulating both energy homeostasis and glucose metabolism. Its ability to act as an incretin and enhance insulin sensitivity distinguishes it from other RFamide peptides, making it a promising target for therapeutic interventions in metabolic disorders .

生物活性

26RFa, also known as QRFP (pyroglutamylated RFamide peptide), is a hypothalamic neuropeptide belonging to the RFamide peptide family. It was first identified in 2003 and has since been recognized for its significant role in the regulation of energy metabolism and appetite stimulation. This article reviews the biological activity of 26RFa, focusing on its orexigenic properties, mechanisms of action, and implications for metabolic health.

Structure and Expression

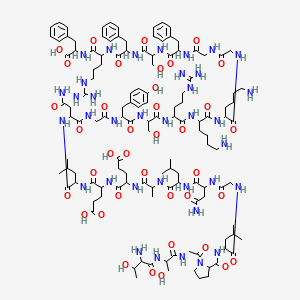

The primary structure of human 26RFa consists of 26 amino acids with the sequence VGTALGSLAEELNGYNRKKGGFSFRF-NH2. The gene encoding this neuropeptide is predominantly expressed in the ventromedial hypothalamic nucleus and lateral hypothalamic area, regions critical for feeding behavior regulation . The conservation of its structure across species indicates its evolutionary importance, with approximately 80% identity observed between human, rat, and frog variants .

26RFa exerts its biological effects primarily through the activation of the orphan G protein-coupled receptor GPR103. This receptor is highly expressed in hypothalamic nuclei involved in appetite regulation. Research indicates that 26RFa stimulates neuropeptide Y (NPY) release while inhibiting proopiomelanocortin (POMC) expression in the arcuate nucleus of the hypothalamus. This dual action promotes food intake by enhancing orexigenic signals while suppressing anorexigenic pathways .

| Mechanism | Effect on Neuropeptides | Result |

|---|---|---|

| Stimulates NPY release | Increases food intake | Orexigenic effect |

| Inhibits POMC expression | Decreases α-MSH release | Reduces satiety signals |

| Antagonizes leptin effects | Modulates energy balance | Potential obesity implications |

Orexigenic Activity

Numerous studies have demonstrated that central administration of 26RFa significantly increases food intake in animal models. For instance, Lectez et al. (2009) showed that intracerebroventricular injection of 26RFa led to a marked increase in NPY expression and a corresponding decrease in POMC activity, which resulted in enhanced food consumption .

Case Study: Obesity Models

In obese rodent models, elevated levels of 26RFa were observed, suggesting a compensatory mechanism to counteract energy surplus. The peptide's ability to stimulate appetite was found to be more pronounced in these models compared to lean counterparts, indicating its potential role in obesity pathophysiology .

Glucose Homeostasis

Recent findings suggest that 26RFa also plays a role in glucose metabolism. It has been shown to improve insulin sensitivity and reduce glucose-induced hyperglycemia during tolerance tests. This effect is attributed to direct actions on pancreatic β-cells, enhancing insulin secretion through GPR103 activation .

Implications for Metabolic Health

The dual role of 26RFa as an orexigenic agent and a modulator of glucose homeostasis highlights its potential as a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. The balance between 26RFa and leptin signaling may be crucial for maintaining energy homeostasis, suggesting that dysregulation could contribute to metabolic diseases .

属性

IUPAC Name |

5-[[1-[[1-[[4-amino-1-[[2-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[2-[[2-[[1-[[1-[[1-[[5-carbamimidamido-1-[(1-carboxy-2-phenylethyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[2-[[2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H194N36O38/c1-66(2)49-82(158-123(198)94-35-24-48-163(94)101(175)62-143-109(184)91(63-164)162-124(199)104(132)70(8)167)107(182)141-61-100(174)147-89(57-96(131)170)120(195)155-83(50-67(3)4)115(190)144-69(7)105(180)148-80(40-42-102(176)177)113(188)153-81(41-43-103(178)179)114(189)154-84(51-68(5)6)116(191)157-88(56-95(130)169)108(183)142-60-99(173)146-86(54-74-36-38-75(168)39-37-74)118(193)160-92(64-165)121(196)152-78(33-22-46-137-126(133)134)111(186)150-77(32-19-21-45-129)110(185)149-76(31-18-20-44-128)106(181)140-58-97(171)139-59-98(172)145-85(52-71-25-12-9-13-26-71)117(192)161-93(65-166)122(197)156-87(53-72-27-14-10-15-28-72)119(194)151-79(34-23-47-138-127(135)136)112(187)159-90(125(200)201)55-73-29-16-11-17-30-73/h9-17,25-30,36-39,66-70,76-94,104,164-168H,18-24,31-35,40-65,128-129,132H2,1-8H3,(H2,130,169)(H2,131,170)(H,139,171)(H,140,181)(H,141,182)(H,142,183)(H,143,184)(H,144,190)(H,145,172)(H,146,173)(H,147,174)(H,148,180)(H,149,185)(H,150,186)(H,151,194)(H,152,196)(H,153,188)(H,154,189)(H,155,195)(H,156,197)(H,157,191)(H,158,198)(H,159,187)(H,160,193)(H,161,192)(H,162,199)(H,176,177)(H,178,179)(H,200,201)(H4,133,134,137)(H4,135,136,138) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYPFGRTAAPWHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H194N36O38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2833.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。